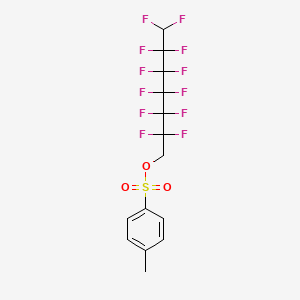

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate

Übersicht

Beschreibung

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and 4-methylbenzenesulfonic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Corresponding substituted products such as azides or thiocyanates.

Hydrolysis: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and 4-methylbenzenesulfonic acid.

Reduction: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol.

Wissenschaftliche Forschungsanwendungen

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protecting group for alcohols.

Biology: Employed in the modification of biomolecules to enhance their stability and resistance to enzymatic degradation.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.

Wirkmechanismus

The mechanism of action of 1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate involves its interaction with various molecular targets. The fluorinated chain imparts unique surface properties, making it effective in modifying surfaces to repel water and oils. The sulfonate group can participate in ionic interactions, enhancing the compound’s ability to form stable complexes with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and the synthesis of nanomaterials.

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Employed in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate: Utilized in the surface modification of multi-walled carbon nanotubes for the formation of highly conductive composites.

Uniqueness

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate stands out due to its combination of a highly fluorinated chain and a sulfonate group, providing unique hydrophobic and oleophobic properties along with the ability to form stable ionic complexes. This makes it particularly useful in applications requiring surface modification and stability enhancement.

Biologische Aktivität

1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate (CAS No. 424-16-8) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. Its structure features a dodecafluoroheptyl group attached to a p-toluenesulfonate moiety, which endows it with distinctive hydrophobic and hydrophilic characteristics. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its fluorinated alkyl chain which enhances its stability and solubility in various organic solvents. The sulfonate group contributes to its ionic nature, making it useful in various biochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The antimicrobial activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated alkyl chain interacts with the lipid bilayer of microbial membranes, increasing permeability and leading to leakage of cellular contents.

- Enzyme Inhibition : The sulfonate group may interfere with enzymatic processes critical for microbial survival.

Study on Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of various fluorinated compounds was compared. This compound showed superior activity against multidrug-resistant strains of bacteria compared to non-fluorinated analogs. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Application in Drug Delivery

Another research initiative explored the use of this compound in drug delivery systems. The compound was incorporated into polymeric nanoparticles designed for targeted delivery of chemotherapeutic agents. Results indicated enhanced solubility and bioavailability of the drugs encapsulated within these nanoparticles.

Toxicological Studies

While the biological activity is promising, toxicological assessments are crucial for evaluating safety. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells. However, further investigations are necessary to fully understand its safety profile.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJVZWUUXGCJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340244 | |

| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-16-8 | |

| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,7H-Dodecafluoroheptyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.